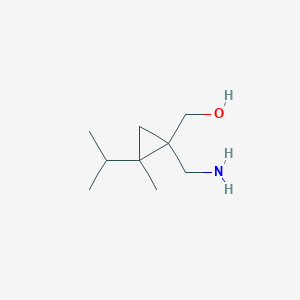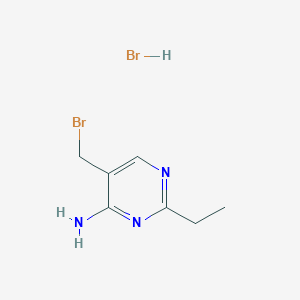
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a quinazoline core with two oxo groups at positions 2 and 4, and a benzaldehyde moiety attached to the nitrogen at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde typically involves the condensation of anthranilic acid derivatives with formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazoline ring. The final product is obtained after oxidation of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistent quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid.
Reduction: 2-(2,4-Dihydroxy-3,4-dihydroquinazolin-1(2h)-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzaldehyde.
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is unique due to the presence of both the quinazoline core and the benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
869377-50-4 |
|---|---|
分子式 |
C₁₅H₁₀N₂O₃ |
分子量 |
266.25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)



